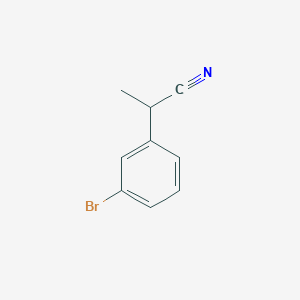

2-(3-Bromophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZDBSZYIZNISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 3 Bromophenyl Propanenitrile

Transformations Involving the Nitrile (–CN) Functional Group

The nitrile group is a valuable functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, amines, and ketones.

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. organic-chemistry.orgmdpi.com This process can be catalyzed by either acid or base. wikipedia.orgyoutube.comorganic-chemistry.org

Under acidic conditions , the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. mdpi.comrhhz.net The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. organic-chemistry.orgorganic-chemistry.org This initially forms an amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid. organic-chemistry.orgmdpi.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.commdpi.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate which tautomerizes to an amide. organic-chemistry.org Continued heating in the basic medium hydrolyzes the amide to a carboxylate salt. organic-chemistry.orgnih.gov To obtain the free carboxylic acid, a subsequent acidification step is required. mdpi.com

Stopping the hydrolysis at the amide stage can be challenging as the amide is often more readily hydrolyzed than the starting nitrile under the same conditions. ucsb.edu However, selective hydrolysis to the amide can be achieved under milder conditions, for example, by using reagents like potassium hydroxide in tert-butyl alcohol or by carefully controlling the temperature and reaction time in basic solutions. beilstein-journals.orglibretexts.orgyoutube.com The use of alkaline hydrogen peroxide is another method reported for the mild conversion of nitriles to amides. beilstein-journals.org

| Transformation | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 2-(3-Bromophenyl)propanoic acid |

| Base-catalyzed Hydrolysis | NaOH or KOH, heat, then H3O+ | 2-(3-Bromophenyl)propanoic acid |

| Selective Hydrolysis to Amide | KOH, t-BuOH or Alkaline H2O2, mild heat | 2-(3-Bromophenyl)propanamide |

The nitrile group can be reduced to either a primary amine or an aldehyde, with the outcome being highly dependent on the choice of reducing agent and reaction conditions. wikipedia.org

The complete reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). capes.gov.brorganic-chemistry.orgwikipedia.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the amine after an aqueous workup. capes.gov.brunistra.fr Catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel, platinum, or palladium is another effective method for this transformation. wikipedia.orgorganic-chemistry.org

For the selective partial reduction of nitriles to aldehydes , a more sterically hindered and less reactive reducing agent is required to prevent over-reduction to the amine. unistra.frnih.gov Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and involves the addition of one equivalent of hydride to the nitrile, forming an imine intermediate that is coordinated to the aluminum. unistra.frlibretexts.org Subsequent hydrolysis of this intermediate furnishes the aldehyde. wikipedia.orgunistra.fr The selectivity of these reductions is crucial, especially in the presence of other reducible functional groups. While strong reducing agents like LiAlH₄ would also reduce an aryl bromide, careful selection of reagents can allow for selective transformation of the nitrile group. mdpi.comlookchem.comresearchgate.netnih.gov

| Product | Reagent | Key Conditions |

| 2-(3-Bromophenyl)propan-1-amine | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| 2-(3-Bromophenyl)propan-1-amine | H₂ / Raney Ni, PtO₂, or Pd/C | Elevated pressure and temperature |

| 2-(3-Bromophenyl)propanal (B2700116) | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C), followed by aqueous workup |

The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), provides a powerful method for the synthesis of ketones. nih.govucsb.edu

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. This addition forms a new carbon-carbon bond and generates an intermediate imine anion, which is stabilized as a magnesium or lithium salt. beilstein-journals.org Importantly, this intermediate is generally unreactive towards a second equivalent of the organometallic reagent under the reaction conditions. Subsequent acidic hydrolysis of the imine intermediate then yields the corresponding ketone. beilstein-journals.org This two-step process allows for the construction of a wide variety of ketones from readily available nitriles and organometallic precursors. organic-chemistry.org

| Organometallic Reagent (R'-M) | Intermediate | Final Product (Ketone) |

| Phenylmagnesium bromide (PhMgBr) | Imine magnesium salt | 1-(3-Bromophenyl)-1-phenylpropan-2-one |

| Methyllithium (CH₃Li) | Imine lithium salt | 3-(3-Bromophenyl)butan-2-one |

| Ethylmagnesium chloride (EtMgCl) | Imine magnesium salt | 4-(3-Bromophenyl)pentan-3-one |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a class of pericyclic reactions, to form various heterocyclic ring systems. rhhz.netcapes.gov.brwikipedia.org These reactions are valuable for constructing complex molecular architectures in a single step. wikipedia.org

One of the most common types of cycloadditions involving nitriles is the [3+2] cycloaddition , also known as a 1,3-dipolar cycloaddition. wikipedia.orglookchem.com In this reaction, a 1,3-dipole, such as a nitrile oxide, nitrile imine, or azide, reacts with the nitrile (the dipolarophile) to form a five-membered heterocycle. For instance, the reaction of a nitrile oxide with an alkene is a well-established method for synthesizing isoxazolines. organic-chemistry.orgwikipedia.orgunistra.frresearchgate.net While less common for unactivated nitriles, these reactions can be facilitated by metal catalysis or by using highly reactive 1,3-dipoles. organic-chemistry.orglibretexts.orgnih.gov

[2+2+2] Cycloadditions are another important class of reactions where the nitrile can act as a 2π component. youtube.comnih.govlibretexts.orgyoutube.com These are typically transition-metal-catalyzed reactions, often using cobalt or rhodium, that combine two alkyne molecules and one nitrile molecule to form a substituted pyridine (B92270) ring. nih.govlibretexts.org This method provides a highly efficient and atom-economical route to pyridines. libretexts.org

Other pericyclic reactions, such as the ene reaction, can also involve nitriles, although this is less frequent and often requires activation of the nitrile group or intramolecular setups to be effective. wikipedia.org

| Reaction Type | Reactant Partner(s) | Resulting Heterocycle |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Oxadiazole derivative |

| [3+2] Cycloaddition | Azide (R-N₃) | Tetrazole derivative |

| [2+2+2] Cycloaddition | Two equivalents of an alkyne (e.g., acetylene) | Substituted Pyridine |

Reactivity of the Bromine Substituent on the Aryl Ring

The bromine atom attached to the phenyl group of 2-(3-bromophenyl)propanenitrile is a key site for reactivity, particularly for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the aromatic ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides are common substrates for these transformations. youtube.com

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comucsb.eduresearchgate.netnih.gov This reaction is widely used to form new carbon-carbon bonds, for example, to create biaryl structures or to attach alkyl or alkenyl groups to the aromatic ring.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. capes.gov.brlibretexts.orglibretexts.org This reaction is a powerful tool for the vinylation of aryl rings.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglookchem.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing a direct route to aryl-substituted alkynes. wikipedia.orgbeilstein-journals.orgwikipedia.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgyoutube.comunistra.frnih.govmdpi.com This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a base. It is a premier method for the synthesis of arylamines.

These cross-coupling reactions are generally compatible with the nitrile functionality, allowing for the selective modification of the aryl ring while leaving the nitrile group intact for subsequent transformations.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Arylamine |

Transformations at the α-Carbon of the Propanenitrile Moiety

Condensation Reactions and Related Processes

The presence of an α-hydrogen adjacent to the nitrile group makes this compound a suitable substrate for base-catalyzed condensation reactions. The most relevant of these is the Thorpe reaction, which involves the self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in

In a typical Thorpe reaction, a strong base is used to deprotonate the carbon alpha to the nitrile, generating a resonance-stabilized nitrile anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on another molecule. The resulting imine intermediate tautomerizes to a more stable enamine. While no specific studies on this compound are available, related α-alkoxynitriles have been shown to undergo self-condensation as a variant of the Thorpe reaction. researchgate.net

The general mechanism for a Thorpe-type condensation involving this compound would proceed as follows:

Deprotonation: A base removes the acidic α-proton to form a nitrile-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the nitrile carbon of a second molecule.

Cyclization/Protonation: The resulting intermediate is protonated to yield a β-iminonitrile, which exists in equilibrium with its enamine tautomer.

This type of condensation is a fundamental carbon-carbon bond-forming reaction.

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound, featuring a nitrile group and a bromo-substituted aromatic ring, serves as a precursor for various intramolecular cyclization reactions to form both heterocyclic and carbocyclic systems. These reactions typically require prior modification of the molecule to introduce a second reactive group or activation of the existing groups.

The nitrile group's nitrogen atom can be incorporated into a new heterocyclic ring. A common strategy involves the palladium-catalyzed tandem addition/cyclization of appropriately substituted benzonitriles. For instance, 2-(benzylidenamino)benzonitriles react with arylboronic acids in a palladium-catalyzed process to form 2,4-diarylquinazolines. nih.gov This process involves the addition of the organoboron reagent across the nitrile C≡N bond, followed by an intramolecular cyclization that incorporates the nitrile nitrogen into the quinazoline (B50416) ring system. nih.gov

For this compound, a plausible pathway to a nitrogen-containing heterocycle would first involve the transformation of the bromo-substituent or the introduction of another functional group (like an amino group) onto the phenyl ring. For example, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a known route to 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating how a nitrile can participate in ring closure once a nucleophilic group is present on the phenyl ring. nih.gov Green synthesis methodologies, utilizing microwave irradiation or solid acid catalysts, are often employed for the efficient synthesis of various N-heterocycles like pyrimidines and triazoles from suitable precursors. nih.govmdpi.com

Table 1: Examples of Catalytic Systems for N-Heterocycle Synthesis This table presents examples of catalytic systems used in the synthesis of various nitrogen-containing heterocycles, illustrating methods that could potentially be adapted for derivatives of this compound.

| Heterocycle Class | Catalytic System | Starting Material Type | Ref |

| Quinazolines | Pd(acac)₂ / Ligand | 2-(Benzylidenamino)benzonitriles | nih.gov |

| Pyrimidines | p-Toluenesulfonic acid (MW) | Aldehyde, Urea/Thiourea | mdpi.com |

| Pyridines | Rh-catalyst | Diynes and Oximes | nih.gov |

| Indoles | Pd(OAc)₂ / AlCl₃ | Substituted Anilines | beilstein-journals.org |

The intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction, is a powerful method for forming carbocyclic rings. wikipedia.orgchem-station.com This reaction requires a dinitrile, where base-catalyzed intramolecular condensation leads to a cyclic enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orglscollege.ac.inchem-station.com To utilize this compound in such a reaction, it would first need to be converted into a dinitrile, for example, by introducing a second nitrile-containing chain onto the phenyl ring via substitution of the bromine atom.

The Thorpe-Ziegler reaction is particularly effective for creating five- to eight-membered rings. chem-station.com The nitrile-stabilized anion of this compound could also theoretically participate in other ring-forming reactions. For instance, nitrile α-anions have been used in Stork-type asymmetric cyclobutane (B1203170) formation through an SN2 reaction with a chiral epoxynitrile. researchgate.net

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms, including the identification of transient species, is crucial for optimizing reaction conditions and predicting outcomes.

Reaction mechanisms are elucidated by identifying intermediates, which are transient, isolable or detectable species that lie in energy minima along the reaction coordinate, and transition states, which are high-energy, non-isolable species at energy maxima. nih.gov

In the context of reactions involving this compound, several key intermediates can be proposed:

Nitrile-Stabilized Anion: This is the primary reactive intermediate in base-catalyzed reactions like condensations and alkylations. Its stability is key to the facility of these reactions.

Enamine/Iminonitrile: These are the direct products of the Thorpe condensation and exist in tautomeric equilibrium. chem-station.com

Organometallic Complexes: In transition-metal-catalyzed reactions, such as a palladium-catalyzed cyclization, an imine palladium intermediate (Intermediate B in the cited study) is a plausible species formed after the initial addition step. nih.gov

Radical Cations: In reactions initiated by electron transfer, cation radicals of the parent molecule can be formed, which may then undergo dimerization or cyclization. rsc.org

A reaction energy diagram illustrates these concepts, showing reactants and products connected via transition states, with any intermediates appearing as valleys between them. nih.gov

The rates and equilibrium positions of chemical reactions are governed by kinetic and thermodynamic factors, respectively. For reactions involving this compound, these factors are significantly influenced by its structure.

Kinetics: The reaction rate is determined by the activation energy (ΔG‡)—the energy difference between the reactants and the highest-energy transition state. Substituents on the phenyl ring can have a profound effect on reaction rates. For example, a study on the cyclization of diphenylamine (B1679370) cation radicals found that a 3-methyl substituent accelerated the dimerization rate compared to the unsubstituted analog. rsc.org This suggests that the 3-bromo substituent in this compound would similarly influence the kinetics of its reactions, likely through electronic and steric effects on the stability of intermediates and transition states.

Table 2: Hypothetical Kinetic Data for a Substituted Phenylpropanenitrile Reaction This table illustrates how substituents on the phenyl ring might influence the rate constant of a hypothetical reaction, based on principles observed in related systems. rsc.org

| Substituent at C-3 | Relative Rate Constant (k_rel) | Plausible Rationale |

| -H | 1.0 | Baseline reference |

| -CH₃ (electron-donating) | > 1.0 | Stabilizes a positively charged intermediate/transition state |

| -Br (electron-withdrawing) | < 1.0 | Destabilizes a positively charged intermediate/transition state |

| -NO₂ (strongly e⁻-withdrawing) | << 1.0 | Significantly destabilizes a positively charged intermediate |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. scbt.com While specific experimental spectra for 2-(3-Bromophenyl)propanenitrile are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: In the proton NMR spectrum, distinct signals would be anticipated for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons on the 3-bromophenyl group would appear in the typical downfield region (around 7.0-7.6 ppm), with their splitting patterns revealing their substitution pattern. The methine proton, adjacent to both the phenyl ring and the nitrile group, would likely be a quartet, coupled to the three methyl protons. The methyl protons would, in turn, appear as a doublet, coupled to the single methine proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. sigmaaldrich.com For this compound, one would expect to see signals for the two aliphatic carbons (methine and methyl) and the aromatic carbons, including the carbon bearing the bromine atom and the carbon of the nitrile group (C≡N). The nitrile carbon typically appears in the range of 115-125 ppm.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the coupled methine and methyl protons. HETCOR (or more modern versions like HSQC and HMBC) would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and their attached carbon atoms, respectively, providing unambiguous structural confirmation.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling with |

| Aromatic-H | ~7.0 - 7.6 | Multiplet | Other Aromatic-H |

| Methine-CH | Varies | Quartet | Methyl-CH₃ |

| Methyl-CH₃ | Varies | Doublet | Methine-CH |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic C-Br | Varies (typically lower field) |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-C | Varies |

| Nitrile C≡N | ~115 - 125 |

| Methine CH | Varies |

| Methyl CH₃ | Varies (typically higher field) |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₉H₈BrN) with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom. matrix-fine-chemicals.com Predicted mass-to-charge ratios for various adducts of this compound have been calculated, such as [M+H]⁺ at m/z 209.99129 and [M+Na]⁺ at m/z 231.97323. matrix-fine-chemicals.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. While specific experimental data for this compound is not available, fragmentation would likely involve the loss of the bromine atom, the nitrile group, or cleavage of the bond between the aliphatic chain and the aromatic ring. The study of these fragmentation pathways provides valuable confirmation of the compound's structure.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.99129 |

| [M+Na]⁺ | 231.97323 |

| [M-H]⁻ | 207.97673 |

| [M]⁺ | 208.98346 |

Data sourced from PubChem predictions for C₉H₈BrN. matrix-fine-chemicals.com

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the sharp, intense peak corresponding to the stretching vibration of the nitrile (C≡N) group, typically found in the range of 2220-2260 cm⁻¹. sigmaaldrich.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The presence of the bromophenyl group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also Raman active and would appear in a similar region as in the IR spectrum. Aromatic ring vibrations often give strong signals in Raman spectra.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| Aliphatic C-H stretch | < 3000 | IR, Raman |

| Nitrile C≡N stretch | 2220 - 2260 | IR, Raman |

| C=C Aromatic stretch | ~1450 - 1600 | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule, providing information about conjugation and can be used for quantitative analysis and purity assessment.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The electronic transitions of the phenyl ring would likely result in one or more absorption maxima in the ultraviolet region. The position and intensity of these bands can be sensitive to the substitution pattern and solvent polarity.

Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, the presence of the bromophenyl group could lead to some level of fluorescence. An emission spectrum, if observed, would be at a longer wavelength than the absorption maximum. The absence of unexpected fluorescence can also be an indicator of high purity.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical and chemical compounds. For a non-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

Methodology: A typical reversed-phase HPLC setup would utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Isocratic or gradient elution could be employed to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Purity Assessment: The purity of a sample of this compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates high purity. The method can be validated for linearity, accuracy, and precision to ensure reliable quantification of the compound and its impurities.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis Detector (wavelength based on UV spectrum) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC can be employed for:

Analysis of Volatile Impurities: To detect and quantify any volatile organic compounds that may be present as residual solvents from the synthesis or as volatile by-products.

Reaction Monitoring: GC can be used to monitor the progress of the synthesis of this compound by tracking the consumption of starting materials and the formation of the product and any intermediates or by-products over time. This allows for the optimization of reaction conditions to maximize yield and minimize impurities.

A typical GC method would involve a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase). The temperature program of the GC oven would be optimized to ensure the separation of all volatile components of interest. For identification and quantification, a flame ionization detector (FID) or a mass spectrometer (MS) can be used.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC, especially for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol.

Advantages of SFC for Chiral Separations:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC.

Green Chemistry: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.

Orthogonal Selectivity: SFC can often provide different enantioselectivity compared to HPLC, making it a useful tool when chiral HPLC methods are difficult to develop.

For this compound, SFC would be particularly advantageous for high-throughput screening of chiral conditions and for preparative-scale separations to isolate the individual enantiomers for further studies. The same types of chiral stationary phases used in HPLC are also employed in SFC.

Table 3: Comparison of Chromatographic Techniques for Chiral Separation

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Liquid (e.g., hexane, water) | Supercritical CO2 |

| Organic Solvent Usage | High | Low |

| Analysis Time | Typically longer | Typically shorter |

| Preparative Scale | Feasible | Often more efficient |

| Environmental Impact | Higher | Lower |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. For a solid compound like this compound, XRD is invaluable for:

Confirming the Crystalline Form: It can verify if the material is crystalline or amorphous.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties such as solubility and stability.

Absolute Configuration Determination: For a single crystal of one of the enantiomers, single-crystal XRD can be used to determine its absolute three-dimensional structure, which is crucial for understanding its interaction with biological targets.

While obtaining a suitable single crystal for analysis can be a challenge, the resulting structural information is definitive.

Elemental Analysis and Thermogravimetric Analysis (TGA) Methodologies

Elemental Analysis (EA): This technique determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. For this compound (C₉H₈BrN), elemental analysis would be used to confirm the empirical formula by comparing the experimentally determined weight percentages of C, H, and N with the calculated theoretical values. This serves as a fundamental check of the compound's purity and identity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of this compound and can indicate the presence of residual solvents or water. The TGA thermogram would show the temperature at which the compound begins to decompose.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈BrN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 51.46% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.84% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 38.03% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.67% |

| Total | 210.074 | 100.00% |

Note: These are theoretical values. Experimental results from elemental analysis should be within an acceptable margin of these values to confirm the elemental composition.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the nitrile and bromo- functionalities on the phenylpropane backbone makes 2-(3-Bromophenyl)propanenitrile a key intermediate in the synthesis of a variety of complex organic molecules. The nitrile group can undergo a host of reactions, including hydrolysis, reduction, and cyclization, while the aryl bromide is a prime candidate for cross-coupling reactions.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. wikipedia.orglscollege.ac.in Nitriles are well-established precursors for the synthesis of such heterocyclic systems. wikipedia.orgwikipedia.orgthieme-connect.de Although direct examples of the use of this compound in the synthesis of all the listed heterocycles are not extensively documented in readily available literature, its chemical structure suggests high potential for such transformations.

Pyrroles: The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, is a classic method for forming five-membered rings. wikipedia.orglscollege.ac.in While this compound is a mononitrile, it could potentially be dimerized or reacted with another nitrile-containing compound to create a precursor for a pyrrole (B145914) ring system. Furthermore, modern methods for pyrrole synthesis often involve the reaction of α-aminonitriles with carbonyl compounds or alkynes. wikipedia.org The nitrile group of this compound could be reduced to an amine, which could then participate in such cyclization reactions.

Pyridines: The synthesis of pyridines can be achieved through various condensation reactions. For instance, the Guareschi-Thorpe condensation involves the reaction of a cyano- compound with a 1,3-dicarbonyl compound. The nitrile functionality in this compound makes it a suitable candidate for such reactions to form substituted pyridine (B92270) rings.

Quinolines: The Friedländer annulation is a well-known method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not directly fit this role, the nitrile group can be hydrolyzed to a carboxylic acid and then transformed into a ketone, or the aromatic ring could be functionalized to introduce an amino group, making it a precursor for quinoline synthesis.

Imidazoles: Imidazole (B134444) synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). The propanenitrile side chain of this compound could be chemically modified to generate a dicarbonyl equivalent, thus enabling its use in the construction of imidazole rings.

Table 1: Potential Heterocycle Synthesis Pathways

| Heterocycle | Potential Synthetic Route | Role of this compound |

| Pyrrole | Thorpe-Ziegler Reaction (after dimerization/functionalization) | Source of nitrile and carbon backbone |

| Pyridine | Guareschi-Thorpe Condensation | Nitrile-containing component |

| Quinoline | Friedländer Annulation (after functional group transformation) | Precursor to the reactive methylene (B1212753) component |

| Imidazole | Radziszewski Synthesis (after functional group transformation) | Precursor to the dicarbonyl component |

The presence of the aryl bromide in this compound opens up a vast array of possibilities for creating multifunctional aromatic compounds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The bromine atom can be readily substituted with a variety of aryl, heteroaryl, or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst. commonorganicchemistry.comharvard.edunih.gov This allows for the synthesis of biaryl compounds with the propanenitrile moiety intact.

Heck Reaction: The aryl bromide can be coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinylated aromatic compounds. thieme-connect.deorganic-chemistry.orgwikipedia.orgbeilstein-journals.orglibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgchemeurope.comorganic-chemistry.orgyoutube.com This is a powerful method for synthesizing substituted anilines.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne provides access to aryl alkynes, which are valuable intermediates in organic synthesis.

These cross-coupling reactions can be used to introduce a wide range of functional groups, leading to the creation of complex molecules with tailored electronic and steric properties.

Table 2: Cross-Coupling Reactions for Multifunctionalization

| Reaction | Coupling Partner | Resulting Functional Group |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Aryl, heteroaryl, or vinyl group (Ar-R) |

| Heck Reaction | Alkene (R-CH=CH₂) | Substituted alkene (Ar-CH=CH-R) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl amine (Ar-NR₂) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Aryl alkyne (Ar-C≡C-R) |

The dual reactivity of this compound makes it an ideal substrate for sequential and cascade reactions, where multiple bonds are formed in a single pot. rsc.orgwpmucdn.com For example, a synthetic sequence could involve a palladium-catalyzed cross-coupling reaction at the aryl bromide position, followed by a base-catalyzed cyclization involving the nitrile group. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material. The Thorpe reaction, a self-condensation of nitriles, could be part of such a cascade to form enamines. wikipedia.orgmdpi.com

Potential in Material Science and Polymer Chemistry

The unique electronic and structural features of this compound also suggest its potential utility in the development of new materials with interesting properties.

While direct polymerization of this compound is not a common application, it can be considered a precursor for monomers. The nitrile group can be converted to other functional groups, such as an amine or a carboxylic acid, which are commonly used in polymerization reactions. For example, the reduction of the nitrile to an amine would yield a molecule that could be used in the synthesis of polyamides or polyimides. Furthermore, the aryl bromide could be used as a reactive site for polymerization via cross-coupling reactions, leading to the formation of conjugated polymers.

The introduction of a bromo-substituent on a phenyl ring can influence the electronic properties of a molecule, which is a key consideration in the design of optoelectronic materials. mdpi.commdpi.comresearchgate.net The electron-withdrawing nature of the nitrile group, combined with the heavy atom effect of bromine, could lead to interesting photophysical properties, such as phosphorescence. While there is no direct evidence of this compound being used in optoelectronic materials, its derivatives, formed through the cross-coupling reactions mentioned earlier, could be designed to have specific HOMO/LUMO energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in fluorescent sensors. The propanenitrile group itself can be a part of a larger chromophore system. sielc.com

Application in Agrochemical Synthesis and Fine Chemical Manufacturing

While not a large-scale commodity chemical, this compound serves as a valuable intermediate in the synthesis of fine chemicals, particularly as a precursor to pharmacologically active molecules. The true value of this compound lies in its potential for derivatization.

Detailed Research Findings:

The primary application of this compound in fine chemical manufacturing is its role as a precursor to 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This transformation converts this compound into 2-(3-Bromophenyl)propanoic acid. This resulting acid is a structural analog of widely used NSAIDs like Ibuprofen and Ketoprofen.

For instance, the synthesis of Ketoprofen, or 2-(3-benzoylphenyl)propionic acid, often proceeds from precursors like 3-methylbenzophenone (B1359932) which is then converted to a nitrile intermediate before hydrolysis. The synthetic route involving the hydrolysis of a propanenitrile derivative is a key step in accessing the final propionic acid structure. This highlights the utility of compounds like this compound as intermediates for creating libraries of potential drug candidates or for the synthesis of specific target molecules in medicinal chemistry.

In the realm of agrochemicals, while direct synthesis pathways from this compound are not prominently documented for major commercial products, its structural motifs are present in certain classes of insecticides. Specifically, the α-cyano group is a key feature in Type II synthetic pyrethroids, such as Fenpropathrin. Fenpropathrin is an ester of cyano(3-phenoxyphenyl)methanol and contains a critical α-cyano alcohol moiety. Although the phenyl substitution pattern differs, the presence of the α-cyano group in both this compound and these potent insecticides points to the potential utility of such nitriles in the exploratory synthesis of novel agrochemical agents. The synthesis of pyrethroids primarily involves the esterification of a suitable acid (like chrysanthemic acid) and an alcohol component, which in some cases is an α-cyano alcohol.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule is the fundamental determinant of its reactivity, spectroscopic behavior, and the nature of its interactions with other molecules. Computational techniques facilitate a detailed examination of the electron distribution within 2-(3-Bromophenyl)propanenitrile and the characteristics of its chemical bonds.

Frontier Molecular Orbital (FMO) theory provides a foundational framework for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, thereby acting as a nucleophile, whereas the LUMO is the orbital that is most disposed to accept electrons, functioning as an electrophile. nih.govbiointerfaceresearch.com The energy difference between the HOMO and LUMO, commonly referred to as the HOMO-LUMO gap, serves as a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap is indicative of a molecule that is more readily polarizable and, consequently, more reactive. researchgate.net

For this compound, the HOMO is anticipated to be primarily localized on the bromophenyl ring, which is characterized by its high density of π-electrons. The bromine atom, with its available lone pairs of electrons, along with the cyano group, can also make contributions to the HOMO. Conversely, the LUMO is likely to be distributed over the π-system of the phenyl ring and the electron-withdrawing cyano group.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.72 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.83 |

Note: The data in this table is illustrative and represents typical values for similar aromatic nitriles, hypothetically calculated using a method like DFT with a B3LYP functional and a 6-311++G(d,p) basis set.

The Molecular Electrostatic Potential (MEP) surface offers a visual depiction of the charge distribution around a molecule, proving invaluable for the identification of regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netavogadro.cc On an ESP map, areas of negative potential, typically rendered in shades of red or yellow, signify an excess of electron density and are thus susceptible to electrophilic attack. In contrast, regions of positive potential, depicted in blue, indicate a deficiency of electrons and are therefore prone to nucleophilic attack. avogadro.cc

In the case of this compound, the most negative electrostatic potential is predicted to be concentrated around the nitrogen atom of the cyano group, owing to its high electronegativity and the presence of a lone pair of electrons. The bromine atom is also expected to exhibit a region of negative potential. The hydrogen atoms of the propanenitrile moiety and the phenyl ring will, in turn, display positive potential. This type of analysis is instrumental in forecasting how the molecule will interact with other polar species and in understanding its behavior in non-covalent interactions.

For this compound, significant donor-acceptor interactions are anticipated between the lone pairs of the bromine and nitrogen atoms and the antibonding orbitals (σ* and π*) of the phenyl ring and the cyano group. These intramolecular charge transfer events contribute to the stabilization of the molecular system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Br) | π(C-C) of phenyl ring | ~3.5 |

| LP (N) | σ(C-C) adjacent | ~2.1 |

| π(C-C) of phenyl ring | π*(C≡N) | ~7.8 |

Note: The data in this table is illustrative and represents plausible stabilization energies for the described interactions based on general principles of NBO analysis.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and inherent flexibility of a molecule are pivotal to its biological function and chemical reactivity. Conformational analysis is dedicated to the exploration of the different spatial arrangements of atoms that can be interconverted through rotation about single bonds.

A potential energy surface (PES) scan can be computationally executed to probe the energy variations associated with the rotation around specific chemical bonds. For this compound, a crucial torsional angle is the one that defines the orientation of the propanenitrile group with respect to the phenyl ring (specifically, the C-C bond connecting the ring and the chiral carbon center). By systematically rotating this bond and calculating the energy at each incremental step, a profile of the rotational barrier can be constructed. This process aids in the identification of the most stable (lowest energy) conformers and the energy barriers that separate them. The presence of the sterically demanding bromine atom at the meta position is expected to exert a significant influence on the rotational barrier and the preferred conformation of the molecule.

The conformation and reactivity of a molecule can be profoundly influenced by the surrounding solvent environment. rsc.orgresearchgate.net Solvents have the capacity to stabilize or destabilize different conformers and transition states to varying extents. ub.edu Computational models, such as the Polarizable Continuum Model (PCM), can be effectively utilized to simulate the impact of different solvents on molecular properties.

For this compound, it is anticipated that a polar solvent would stabilize conformations that possess a larger dipole moment. The reactivity of the molecule, particularly in reactions that proceed through charged intermediates or transition states, would also be highly contingent on the polarity of the solvent. Molecular dynamics simulations conducted in an explicit solvent environment can offer a more detailed and dynamic understanding of the solvent's influence on the molecule's conformational landscape over time. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the intricate pathways of chemical reactions. By modeling the energy landscape that connects reactants to products, chemists can identify intermediates, transition states, and determine the kinetic and thermodynamic feasibility of a proposed mechanism.

A key aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate.

Computational chemists locate transition states on the potential energy surface as first-order saddle points, which are energy maxima in the direction of the reaction coordinate but minima in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, where a transition state structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a potential reaction is the nucleophilic substitution involving the carbanion formed by deprotonation of the α-carbon. DFT calculations on the reaction of the analogous 2-phenylpropanenitrile (B133222) carbanion with nitroarenes have been performed to elucidate such mechanisms. mdpi.com A hypothetical reaction involving the formation and subsequent reaction of the this compound carbanion would be modeled to find the structure of the transition state and calculate the associated activation barrier. The magnitude of this barrier would indicate how readily the reaction proceeds.

Table 1: Illustrative Parameters for a Hypothetical Transition State Calculation (Note: This table is illustrative. Specific values for this compound are not available from the searched literature.)

| Parameter | Description | Typical Computational Method | Illustrative Value |

| TS Geometry | Bond lengths and angles of the highest-energy structure along the reaction path. | DFT (e.g., B3LYP/6-31G*) | C-Nu bond forming: ~2.2 Å |

| Activation Energy (ΔE‡) | The electronic energy difference between the transition state and reactants. | DFT Single-Point Energy | 15-30 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Activation energy including thermal and entropic corrections. | DFT with Frequency Analysis | 17-35 kcal/mol |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a TS. | DFT Frequency Calculation | -250 cm⁻¹ |

Beyond a single transition state, computational studies can map the entire reaction pathway, including all intermediates and transition states. This is often visualized using a reaction energy profile, which plots the change in potential energy or Gibbs free energy as the reaction progresses. nih.gov Such profiles provide a comprehensive view of the mechanism, revealing whether a reaction is stepwise or concerted and identifying the rate-determining step—the step with the highest activation barrier. nih.govacs.org

For a multi-step reaction, each step has its own transition state and activation energy. beilstein-journals.org For example, in a reaction catalyzed by a metal complex, the mechanism might involve substrate coordination, oxidative addition, migratory insertion, and reductive elimination, each with a distinct energy barrier. DFT calculations have been used to explore the reaction of 2-phenylpropanenitrile with biomimetic metal-dioxygen complexes, revealing complex multi-step pathways. nih.govacs.org A similar approach for this compound would clarify how the bromo-substituent influences the reaction profile compared to the unsubstituted analog.

The free energy profile is calculated by locating all stationary points (reactants, intermediates, products) and transition states and correcting their electronic energies with zero-point vibrational energies and thermal contributions to obtain Gibbs free energies.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data, assigning signals, and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. bohrium.comnih.gov

Calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS), whose shifts are also calculated at the same level of theory. Comparing the computed spectrum with the experimental one can confirm structural assignments. For this compound, calculations would predict distinct signals for the aromatic protons, the methine proton, and the methyl protons, with their chemical shifts influenced by the electronegativity of the bromine atom and the anisotropy of the phenyl and nitrile groups.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes to show expected trends. Specific calculated values are not available from the searched literature.)

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ | Methyl group | ~1.6 | ~20 |

| CH | Methine (chiral center) | ~3.9 | ~35 |

| C≡N | Nitrile carbon | - | ~120 |

| C1' | Aromatic C attached to CH | ~138 | ~138 |

| C2' | Aromatic C-H ortho to CH | ~7.5 | ~130 |

| C3' | Aromatic C attached to Br | ~131 | ~122 |

| C4' | Aromatic C-H para to CH | ~7.3 | ~131 |

| C5' | Aromatic C-H ortho to Br | ~7.4 | ~127 |

| C6' | Aromatic C-H ortho to CH | ~7.6 | ~129 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can compute the vibrational frequencies and intensities of a molecule in its ground state. bohrium.com These calculations yield a set of normal modes, each with a corresponding frequency. The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. researchgate.net

For this compound, key vibrational modes would include the C≡N nitrile stretch, the C-Br stretch, aromatic C-H stretches, and various bending modes. A potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific molecular vibrations. bohrium.com

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: This table illustrates expected vibrational modes. Specific calculated values are not available from the searched literature.)

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(C-H) | Aromatic C-H Stretch | 3100-3000 |

| ν(C-H) | Aliphatic C-H Stretch | 3000-2850 |

| ν(C≡N) | Nitrile Stretch | 2260-2240 |

| ν(C=C) | Aromatic Ring Stretch | 1600-1450 |

| δ(CH₃) | Methyl Bending | 1450-1375 |

| ν(C-Br) | Carbon-Bromine Stretch | 680-515 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting UV-Vis absorption spectra. bohrium.com The calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

Since this compound contains a chiral center, it will interact differently with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy measures this difference (Δε = ε_L - ε_R) as a function of wavelength. A positive or negative peak in an ECD spectrum is known as a Cotton effect. TD-DFT can also predict ECD spectra by calculating the rotatory strengths of the electronic transitions. researchgate.net

The predicted ECD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the theoretically calculated ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be determined with high confidence. While specific ECD calculations for the title compound are not published, studies on the related 2-phenylpropanenitrile have utilized chiroptical methods to probe its stereochemistry. acs.org

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable in medicinal chemistry and environmental science for predicting the activity or properties of new or untested compounds, thereby prioritizing synthesis and testing, and reducing costs and animal experimentation. nih.govnih.gov

While no specific QSAR or QSPR studies have been published exclusively for this compound, the principles of these methods can be applied to understand how its structural features might influence its reactivity and properties. Such studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure and then using statistical methods to build a predictive model.

Detailed Research Findings from Analogous Compounds

To illustrate how a QSAR/QSPR study for this compound would be conceptualized, we can examine research on structurally related compounds, such as substituted benzenes and halogenated aromatic compounds.

For instance, a QSAR study on the acute toxicity of substituted benzenes to the protozoan Tetrahymena pyriformis utilized a Bayesian-regularized neural network to build a robust predictive model. nih.gov This model was developed using descriptors derived solely from the molecular structure, demonstrating the power of computational methods in predicting toxicity without relying on experimental physicochemical parameters. Similarly, another study on the acute toxicity of 69 substituted benzenes to the fathead minnow (Pimephales promelas) employed both Recursive Neural Networks and Multiple Linear Regression (MLR) to develop predictive models. unipi.itresearchgate.net

In the realm of physicochemical properties, QSPR models have been successfully developed for halogenated benzenes to predict properties like boiling point, melting point, flash point, and density using topological indices as descriptors. tandfonline.com These studies highlight that even for seemingly simple properties, a combination of descriptors is often necessary to achieve a predictive model.

A key aspect of these studies is the selection of appropriate molecular descriptors. These can be broadly categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. ucsb.edu For a molecule like this compound, relevant descriptors would likely include:

Hydrophobicity descriptors (e.g., logP): The octanol-water partition coefficient is crucial for predicting a compound's behavior in biological systems.

Steric descriptors (e.g., molecular volume, surface area): These describe the size and shape of the molecule, which can be critical for its interaction with biological targets.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model for a biological activity of a series of compounds related to this compound might take the form of a linear equation:

Biological Activity = c1(logP) + c2(LUMO) - c3*(Molecular Volume) + constant

In this equation, c1, c2, and c3 are coefficients determined through regression analysis, indicating the relative importance of each descriptor.

The following data tables illustrate the types of descriptors that would be calculated in a QSAR/QSPR study of a series of hypothetical substituted phenylpropanenitriles.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Phenylpropanenitriles

| Compound | Substituent (X) | logP | LUMO Energy (eV) | Molecular Volume (ų) |

| 1 | H | 1.85 | -0.54 | 135.2 |

| 2 | 3-Br | 2.65 | -0.68 | 145.8 |

| 3 | 4-Cl | 2.55 | -0.65 | 143.1 |

| 4 | 3-CH3 | 2.30 | -0.51 | 148.5 |

| 5 | 4-NO2 | 1.70 | -1.10 | 142.7 |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values.

Table 2: Example of a QSAR Model for Toxicity of Halogenated Benzenes

This table is based on findings from studies on the toxicity of halogenated benzenes, illustrating a potential model structure. nih.govnih.gov

| Dependent Variable | Model Equation | R² | Q² |

| log(1/LC50) | 0.85logP - 0.12LUMO + 2.15 | 0.88 | 0.82 |

Note: This table presents a simplified, illustrative QSAR model based on published research on related compound classes. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's goodness-of-fit and predictive ability, respectively.

These examples demonstrate the framework within which the reactivity and properties of this compound could be computationally evaluated and predicted, even in the absence of direct experimental studies on this specific compound. The insights gained from such models are crucial for guiding further research and application.

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Catalytic Systems

The synthesis and functionalization of aryl nitriles are heavily reliant on catalysis. Future research will undoubtedly focus on creating more advanced catalytic systems that offer superior performance under milder conditions. A key trend is the move away from traditional palladium catalysts towards more abundant and cost-effective metals like nickel. For instance, nickel-catalyzed cross-coupling reactions have been developed for the direct arylation of α-bromonitriles with arylboronic acids, providing a novel route to α-arylnitriles. rsc.org Similarly, nickel catalysis has enabled the direct coupling of alkenes with α-cyano alkyl bromides to form β,γ-unsaturated nitriles. nih.gov The development of such systems for 2-(3-Bromophenyl)propanenitrile could unlock new synthetic pathways.

Another promising area is the use of Lewis acids to catalyze the cyanation of alcohols. acs.org Indium(III) halides, for example, have been shown to be effective catalysts for the conversion of various benzylic alcohols into the corresponding nitriles using trimethylsilyl (B98337) cyanide (TMSCN). acs.org Research could explore adapting these methods for more efficient and selective syntheses of this compound from its corresponding alcohol precursor. Furthermore, palladium-based systems continue to evolve, with some of the most efficient catalysts for the hydration of nitriles to amides being palladium complexes. researchgate.net

| Catalyst Type | Potential Application for this compound | Research Goal |

| Nickel-based catalysts | Synthesis via cross-coupling of an appropriate α-bromonitrile and a bromophenylboronic acid. rsc.org | Develop a cost-effective and scalable synthesis route. |

| Indium(III) Halides | Direct cyanation of 1-(3-bromophenyl)ethanol (B1266530) to yield this compound. acs.org | Achieve high yields under mild reaction conditions. |

| Palladium Complexes | Selective hydration of the nitrile group in this compound to form the corresponding amide. researchgate.net | Create a highly selective transformation for further functionalization. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are designed and optimized. ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, recommend optimal conditions, and even suggest novel synthetic routes. beilstein-journals.orgmdpi.com This data-driven approach can significantly accelerate the discovery of ideal conditions for synthesizing or functionalizing this compound, minimizing the need for extensive trial-and-error experimentation. eurekalert.org

Exploration of New Reactivity Modes and Unprecedented Transformations

Pushing the boundaries of known chemical reactions is a constant driver of innovation in organic synthesis. For aryl nitriles like this compound, this involves exploring unconventional bond activations and reaction cascades. A notable example is the development of cyanide-free methods for nitrile synthesis. One such method involves a palladium-catalyzed reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin, which proceeds through a nitrile oxide intermediate to form the cyanoarene. nih.gov Applying this strategy could provide an alternative pathway to this compound that avoids the use of highly toxic cyanide reagents.

Furthermore, research into the in situ generation of reactive intermediates like nitrile oxides from novel precursors opens up new possibilities for cycloaddition reactions. nih.gov For example, a three-component reaction using a copper carbene, tert-butyl nitrite (B80452), and a β-keto ester has been developed to synthesize fully substituted isoxazoles. nih.gov The nitrile group of this compound or a precursor could potentially be transformed into a nitrile oxide to participate in similar multi-component cycloadditions, rapidly building molecular complexity.

Advancements in Sustainable Synthesis and Circular Economy Approaches for Aryl Nitriles

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. acs.org Future research on this compound will likely prioritize the development of more sustainable synthetic methods. This includes utilizing renewable resources, minimizing waste, and designing processes that are more energy-efficient. researchgate.net The concept of a "nano circular economy" emphasizes mimicking natural processes to create biocompatible and biodegradable materials, reducing the environmental footprint of chemical production. rsc.org

For aryl nitriles, this translates to several key research areas:

Greener Reagents: Replacing hazardous reagents, such as toxic cyanide sources, with safer alternatives. nih.gov For instance, protocols using Ceric Ammonium Nitrate (CAN) in DMF have been developed where CAN acts as both an oxidant and a source of nitrogen, eliminating the need for additional toxic reagents. rsc.org

Waste Valorization: Developing methods to recycle and upcycle waste streams. rsc.org In the context of this compound, this could involve finding applications for byproducts or developing catalytic systems that can be easily recovered and reused.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, a key feature of multi-component reactions.

Application of In-Situ and Operando Analytical Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimization and control. In-situ and operando analytical techniques, which monitor reactions as they happen, provide invaluable real-time data on the formation of intermediates, catalyst speciation, and reaction kinetics. The application of these techniques to the synthesis of this compound could elucidate the precise mechanism of catalysis, identify rate-limiting steps, and uncover catalyst deactivation pathways.

Multi-Component Reaction Design Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates parts of all the reactants. This approach offers significant advantages in terms of step-economy, reduced waste, and the rapid generation of complex molecules. organic-chemistry.org Designing novel MCRs that utilize this compound as a key building block is a promising avenue for future research.

Given its structure, this compound could potentially participate in reactions like the Strecker or Mannich reactions under specific conditions. scielo.br For example, the development of a palladium-catalyzed multicomponent cascade reaction involving 3-hydroxypropionitrile (B137533) and arylboronic acids demonstrates how nitriles can be incorporated into complex, one-pot transformations to build dihydrochalcone (B1670589) structures. acs.org Researchers could explore using this compound or its derivatives as substrates in similar palladium-catalyzed cascades to synthesize novel, complex diarylated structures. The goal would be to leverage the reactivity of both the nitrile and the bromophenyl group to create diverse molecular scaffolds in a single, efficient operation.

Nanomaterials and Heterogeneous Catalysis in Nitrile Chemistry

Heterogeneous catalysts, particularly those based on nanomaterials, offer significant advantages over their homogeneous counterparts, including ease of separation, recyclability, and often enhanced stability. acs.org The development of nanomaterial-based catalysts for reactions involving nitriles is a vibrant area of research. For example, nanorod manganese oxide (NR-MnO₂) has been shown to be a highly active and selective heterogeneous catalyst for the hydration of various nitriles to their corresponding amides under mild conditions. acs.org

Similarly, cobalt nanoparticles have been investigated for the hydrogenation of nitriles, with their catalytic performance being dependent on their crystal phase (hcp vs. fcc). nih.govacs.org Palladium-platinum random alloy nanoparticles have also demonstrated high activity for the hydrogenation of nitriles to secondary amines under ambient conditions. rsc.org Future work could focus on designing specific nanoparticle catalysts—such as supported silver or cobalt nanoparticles—for the selective transformation of the nitrile group in this compound, allowing for its conversion to amides or amines while preserving the reactive C-Br bond for subsequent cross-coupling reactions. researchgate.netnih.gov

| Nanomaterial Catalyst | Reaction Type | Potential Advantage for this compound |

| Nanorod Manganese Oxide (NR-MnO₂) | Nitrile Hydration | Sustainable and recyclable catalyst for selective conversion to 2-(3-Bromophenyl)propanamide. acs.org |

| Phase-Controlled Cobalt Nanoparticles | Nitrile Hydrogenation | Selective synthesis of the corresponding primary amine without requiring harsh conditions. nih.govacs.org |

| Palladium-Platinum Alloy Nanoparticles | Reductive Amination | Efficient synthesis of the corresponding secondary amine under ambient temperature and pressure. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)propanenitrile, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and nitrile carbon (δ 115–120 ppm). FT-IR verifies the C≡N stretch (~2240 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (C₉H₈BrN: [M+H]⁺ = 210.9842). For crystalline samples, X-ray diffraction resolves bond angles and spatial arrangement, critical for studying supramolecular interactions (e.g., C-H∙∙∙N hydrogen bonds) .

Q. What are the key physical properties of this compound, and how do they impact experimental handling?

Q. How does the bromine substituent’s position (para vs. meta) on the phenyl ring affect electronic properties and reactivity?

- Methodological Answer : The meta-bromine group induces moderate electron-withdrawing effects (+M/-I), altering reaction pathways. For instance, in Sonogashira coupling , meta-substituted bromophenyl nitriles show slower kinetics than para analogs due to steric hindrance and reduced resonance stabilization. Computational studies (DFT) reveal lower LUMO energy (-1.8 eV) for the meta isomer, favoring nucleophilic attack at the nitrile group .

Q. What strategies resolve contradictions in reported biological activities of bromophenylpropanenitrile derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., cytochrome P450) may arise from assay conditions (pH, substrate concentration) or stereochemical impurities. Chiral HPLC separates enantiomers, while docking simulations (AutoDock Vina) model binding affinities. For example, (R)-2-(3-Bromophenyl)propanenitrile shows 10-fold higher IC₅₀ than the (S)-isomer against CYP3A4, emphasizing stereochemistry in activity .

Q. How can crystallographic data inform the design of this compound-based materials?

Q. What mechanistic insights explain the compound’s role in cycloaddition reactions?

- Methodological Answer : The nitrile group participates in 1,3-dipolar cycloadditions with azides (Huisgen reaction). Kinetic studies (UV-Vis monitoring) show a second-order rate constant (k = 0.15 M⁻¹s⁻¹) in DMF at 25°C. Transition state analysis (DFT) confirms a concerted mechanism with asynchronous bond formation. Steric effects from the bromophenyl group increase activation energy by 15% compared to unsubstituted analogs .

Safety and Compliance

Q. What are the ecotoxicological risks of this compound, and how are they mitigated in lab settings?

- Methodological Answer : Classified as chronic aquatic toxicant (H411) , the compound requires containment to prevent environmental release. Waste disposal follows OECD 301D guidelines (closed-bottle test for biodegradability). In labs, use fume hoods and aqueous-neutralization traps (e.g., 10% NaOH) for nitrile byproducts. LC₅₀ values for Daphnia magna (48h: 2.1 mg/L) mandate strict effluent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.